[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a triazolopyridine moiety, and a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and hydrazine.
Coupling with Piperidine: The final step involves the coupling of the quinoline and triazolopyridine moieties with piperidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone include other quinoline derivatives and triazolopyridine compounds. Some examples are:
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Voriconazole: A triazole-containing antifungal agent.
Camptothecin: A quinoline alkaloid with anticancer properties.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2/c1-35-21-13-11-19(12-14-21)25-17-23(22-8-2-3-9-24(22)29-25)28(34)32-15-6-7-20(18-32)27-31-30-26-10-4-5-16-33(26)27/h2-5,8-14,16-17,20H,6-7,15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGUFCDUNKJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC(C4)C5=NN=C6N5C=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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